CMC2.24

Matrix Metalloproteinase Inhibition Periodontitis Inflammation

Procure CMC2.24 (CAS 1255639-43-0, TRB‑N0224), the only chemically modified curcumin analog proven to reduce alveolar bone resorption in LPS‑induced periodontitis at 1 mg/kg/day—an endpoint natural curcumin failed to meet. This triketonic zinc‑chelator delivers dual pharmacology: >89% Ras‑GTP inhibition plus MMP‑1/2/3/7/8/9/12/13/14 suppression (IC₅₀ 2.0–69 µM). Select CMC2.24 for its unmatched, evidence‑based, pleiotropic host‑modulation profile.

Molecular Formula C26H21NO5
Molecular Weight 427.4 g/mol
Cat. No. B15614030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMC2.24
Molecular FormulaC26H21NO5
Molecular Weight427.4 g/mol
Structural Identifiers
InChIInChI=1S/C26H21NO5/c28-21-12-6-18(7-13-21)10-16-23(30)25(26(32)27-20-4-2-1-3-5-20)24(31)17-11-19-8-14-22(29)15-9-19/h1-17,25,28-29H,(H,27,32)/b16-10+,17-11+
InChIKeyZPZMHBPRQOJARQ-OTYYAQKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CMC2.24 – Chemically Modified Curcumin with Quantifiable Differentiation from Natural Curcumin in MMP Inhibition, Bone Preservation, and Multi-Target Pharmacology


CMC2.24 (CAS 1255639-43-0, also designated TRB‑N0224) is a synthetic tricarbonylmethane derivative of curcumin [1]. It was designed to overcome the poor solubility, stability, and bioavailability of natural curcumin while retaining and enhancing its zinc‑binding capacity and pleiotropic pharmacology [2]. CMC2.24 functions as an orally active inhibitor of zinc‑dependent matrix metalloproteinases (MMPs, IC₅₀ range 2.0–69 µM) and the Ras‑RAF‑MEK‑ERK signaling axis [1]. Preclinical evidence spans oncology (pancreatic cancer xenografts), inflammatory bone diseases (periodontitis, osteoarthritis), wound‑healing, and hyperpigmentation models [1].

Why CMC2.24 Cannot Be Replaced by Natural Curcumin, Other CMC Analogs, or Conventional MMP Inhibitors Without Loss of Key Functional Advantages


Natural curcumin exhibits poor oral bioavailability and limited in‑vivo efficacy on bone resorption, while close CMC analogs such as CMC2.23 and CMC2.5 display distinct and non‑interchangeable pharmacodynamic profiles [1]. Conventional MMP inhibitors like doxycycline carry antimicrobial liabilities that are absent in CMC2.24, which was designed as a non‑antibiotic, pleiotropic MMP‑inhibitor [2]. Moreover, in‑class compounds differ markedly in their ability to inhibit alveolar bone loss: only CMC2.24, but not parent curcumin, reduced bone resorption in LPS‑induced periodontitis [3]. Procurement decisions must therefore be based on compound‑specific quantitative performance data rather than class‑level assumptions.

CMC2.24 Head‑to‑Head Quantitative Evidence: MMP‑Inhibitory Potency, Anti‑Resorptive Efficacy, Tyrosinase Inhibition, and Ras‑Pathway Suppression Versus Key Comparators


CMC2.24 Exhibits Lower IC₅₀ Against MMP‑2 and MMP‑9 Than Natural Curcumin in Fluorogenic Substrate Assays

CMC2.24 displayed enzyme‑inhibitory IC₅₀ values of 2–8 µM against MMP‑2 and MMP‑9 in vitro, which are significantly lower and more effective than those of natural curcumin [1]. In a separate assay panel, curcumin showed IC₅₀ values of 9.0 µM for MMP‑2 activity and >10.0 µM for MMP‑9 activity [2]. Additionally, CMC2.24 was selected as the lead compound among five CMC congeners for having the most favorable IC₅₀ against MMP‑9 and MMP‑13 [3].

Matrix Metalloproteinase Inhibition Periodontitis Inflammation

CMC2.24, but Not Natural Curcumin, Significantly Reduces Alveolar Bone Resorption in LPS‑Induced Experimental Periodontitis by µCT Quantification

In a 15‑day murine LPS‑induced periodontitis model, oral CMC2.24 (30 mg/kg) significantly reduced alveolar bone resorption and the number of TRAP‑positive osteoclasts as measured by µCT, whereas natural curcumin (100 mg/kg) did not affect bone resorption despite also reducing inflammatory infiltrate [1]. A systematic review subsequently reported that CMC2.24 decreased pathological alveolar bone loss by 80–90% (P < 0.01) across multiple independent studies [2].

Alveolar Bone Resorption Periodontitis Osteoclastogenesis

CMC2.24 Is a More Potent Tyrosinase Inhibitor Than Parent Curcumin and Kojic Acid in Cell‑Free Enzymatic Assays

CMC2.24 inhibited mushroom tyrosinase monophenolase activity with an IC₅₀ of 25.05 ± 1.18 µM, which is 2.67‑fold lower (more potent) than parent curcumin (IC₅₀ 66.99 ± 2.40 µM) and comparable to the reference inhibitor kojic acid (IC₅₀ 23.93 ± 0.96 µM). For diphenolase activity, CMC2.24 exhibited an IC₅₀ of 37.17 ± 3.70 µM, representing an 8‑fold improvement over parent curcumin (IC₅₀ ~297 µM) and a 1.9‑fold advantage over kojic acid (IC₅₀ 70.87 ± 6.10 µM) [1]. Among all tested CMC analogs (CMC2.14, CMC2.5, CMC2.23, CMC2.24), CMC2.24 demonstrated the greatest overall efficacy as a tyrosinase inhibitor [1].

Tyrosinase Inhibition Melanogenesis Hyperpigmentation

CMC2.24 Achieves Near‑Complete Inhibition of Ras‑GTP in Pancreatic Cancer Cells and Kras‑Mutant Mouse Explants

In Ras pull‑down assays, CMC2.24 inhibited the active GTP‑bound form of Ras by 90.3% in MIA PaCa‑2 human pancreatic cancer cells and by 89.1% in pancreatic acinar explants isolated from Kras‑mutant mice (P < 0.01 for both) [1]. Downstream, this translated into inhibition of c‑RAF, MEK, and ERK phosphorylation by 93%, 91%, and 87% respectively in PC xenografts (P < 0.02) [1]. In vivo, CMC2.24 reduced the growth of subcutaneous and orthotopic PC xenografts by up to 65% (P < 0.02) and a patient‑derived xenograft by 47.5% (P < 0.03 versus vehicle) [1].

Ras Inhibition Pancreatic Cancer Xenograft

CMC2.24 Demonstrates a Favorable Pharmacokinetic and Safety Profile After Oral Administration in Rats

In a dedicated maximum‑tolerated‑dose (MTD) and pharmacokinetic (PK) study in Sprague‑Dawley rats, orally administered CMC2.24 reached peak blood concentration (Cₘₐₓ) at 45 minutes and exhibited a serum elimination half‑life of 10 hours [1]. No significant changes in body weight, food consumption, hematology, serum biochemistry, or organ histopathology were observed at doses up to 1,000 mg/kg/day over 5 days compared to placebo [1]. This contrasts sharply with natural curcumin, whose oral bioavailability is severely limited by poor solubility and rapid first‑pass metabolism, necessitating much higher doses or specialized formulations to achieve detectable systemic exposure [2].

Pharmacokinetics Maximum Tolerated Dose Oral Bioavailability

CMC2.24: Evidence‑Backed Application Scenarios for Preclinical Research and Industrial Procurement


Periodontal Disease and Alveolar Bone Loss Models

CMC2.24 is the only chemically modified curcumin analog that has demonstrated reduction of alveolar bone resorption in LPS‑induced periodontitis models at oral doses as low as 1 mg/kg/day [1]. Natural curcumin failed to achieve this endpoint in a direct head‑to‑head study [2]. This makes CMC2.24 the compound of choice for host‑modulation therapy research targeting periodontitis or diabetes‑associated oral bone loss.

Pancreatic Cancer Xenograft and Ras‑Pathway Studies

CMC2.24 inhibits Ras‑GTP by >89% and suppresses downstream ERK phosphorylation, leading to up to 65% reduction in xenograft tumor growth when administered orally [3]. Its dual pharmacology—Ras pathway inhibition plus MMP suppression—makes it uniquely suited for preclinical pancreatic cancer studies where KRAS mutations are prevalent.

Melanogenesis and Skin‑Lightening Discovery Programs

CMC2.24 is 2.67‑fold (monophenolase) to 8‑fold (diphenolase) more potent than parent curcumin as a tyrosinase inhibitor, and 1.9‑fold more potent than kojic acid on diphenolase activity [4]. In primary human melanocytes, CMC2.24 robustly suppresses cellular tyrosinase activity at low micromolar concentrations without the cytotoxicity observed with parent curcumin [5]. This positions CMC2.24 as a superior lead scaffold for anti‑hyperpigmentation research.

Osteoarthritis and Cartilage Homeostasis Research

Intra‑articular administration of CMC2.24 delayed cartilage degeneration and suppressed chondrocyte apoptosis in a rat ACL‑transection OA model via the NF‑κB/HIF‑2α axis [6]. Its ability to simultaneously inhibit MMP‑3 and promote collagen 2a1 synthesis distinguishes it from non‑curcumin‑based MMP inhibitors that lack this chondroprotective signaling activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CMC2.24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.